Home > Products > Screening Compounds P11915 > His-Leu-lopinavir
His-Leu-lopinavir -

His-Leu-lopinavir

Catalog Number: EVT-10907689
CAS Number:
Molecular Formula: C51H70N8O7
Molecular Weight: 907.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

His-Leu-lopinavir is a compound that combines the amino acids histidine and leucine with the antiretroviral drug lopinavir, which is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound represents a novel approach to enhancing the efficacy and bioavailability of lopinavir by potentially improving its pharmacokinetic properties. The synthesis of His-Leu-lopinavir involves conjugating these amino acids to the lopinavir structure, aiming to create a more effective inhibitor of HIV protease.

Source

Lopinavir was originally developed by Abbott Laboratories and is a well-known HIV protease inhibitor that has been extensively studied and utilized in clinical settings. The incorporation of histidine and leucine into the lopinavir structure is a relatively recent innovation aimed at improving its therapeutic profile.

Classification

His-Leu-lopinavir can be classified as a peptidomimetic compound due to its structural resemblance to peptides, specifically designed to inhibit protease enzymes. It falls under the category of antiviral agents and more specifically, HIV protease inhibitors.

Synthesis Analysis

The synthesis of His-Leu-lopinavir involves several key steps:

  1. Starting Materials: The synthesis begins with lopinavir, which serves as the base structure. Histidine and leucine are the amino acids introduced into the molecule.
  2. Esterification Process: The hydroxyl group of lopinavir is esterified with the carboxylic acid group of histidine or leucine. This reaction typically requires activating agents such as dicyclohexylcarbodiimide (DCC) or coupling reagents like N-hydroxy succinimide (NHS) to facilitate the formation of ester bonds.
  3. Purification and Characterization: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm the structure and purity of His-Leu-lopinavir .
Molecular Structure Analysis

The molecular structure of His-Leu-lopinavir can be depicted as follows:

  • Core Structure: The core structure retains the characteristics of lopinavir, which includes a hydroxyethylamine scaffold that mimics the transition state of peptide substrates for HIV protease.
  • Amino Acid Modifications: The addition of histidine and leucine introduces new functional groups that may enhance binding affinity and specificity towards HIV protease.

Data

  • Molecular formula: C₁₈H₂₃N₃O₄S
  • Molecular weight: Approximately 371.45 g/mol
  • Structural features include:
    • Hydroxyethylamine moiety
    • Aromatic rings typical of protease inhibitors
    • Amino acid side chains contributing to interaction with target enzymes.
Chemical Reactions Analysis

His-Leu-lopinavir undergoes several important chemical reactions:

  1. Enzymatic Hydrolysis: As an inhibitor, it may be hydrolyzed by various enzymes in biological systems, affecting its stability and efficacy.
  2. Binding Interactions: The compound binds to HIV protease through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for its inhibitory action.

Technical Details

The binding affinity can be assessed through kinetic studies using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide insights into how effectively His-Leu-lopinavir inhibits HIV protease compared to other known inhibitors .

Mechanism of Action

His-Leu-lopinavir functions primarily by inhibiting the activity of HIV protease, an enzyme crucial for viral replication. The mechanism can be described as follows:

  1. Substrate Mimicry: The compound mimics natural peptide substrates that HIV protease cleaves during viral maturation.
  2. Active Site Binding: Upon binding to the active site of HIV protease, His-Leu-lopinavir prevents the enzyme from processing viral polyproteins into functional proteins necessary for viral replication.
  3. Inhibition Profile: Studies indicate that modifications with histidine and leucine enhance binding affinity due to improved interactions within the enzyme's hydrophobic pocket .

Data

  • Inhibition constants (Ki) can be determined experimentally to quantify efficacy.
  • Comparative studies with other protease inhibitors reveal enhanced potency due to structural modifications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: His-Leu-lopinavir exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of amino acid side chains introduces potential sites for further chemical modifications or conjugation with other therapeutic agents.

Relevant Data or Analyses

Studies have shown that modifications at specific positions on the lopinavir backbone can significantly alter its pharmacokinetics and bioavailability, leading to improved therapeutic outcomes .

Applications

His-Leu-lopinavir has potential applications in:

  1. Antiviral Therapy: As an enhanced inhibitor of HIV protease, it could improve treatment regimens for patients with HIV.
  2. Research Tool: It serves as a valuable compound in biochemical research focused on understanding HIV protease dynamics and resistance mechanisms.
  3. Drug Development: Its synthesis opens avenues for developing new classes of antiviral agents that leverage peptide-like structures for better efficacy against resistant HIV strains .
Prodrug Design and Synthetic Methodologies

Rationale for Dipeptide Conjugation in Antiretroviral Prodrug Development

Lopinavir, an essential HIV-1 protease inhibitor, suffers from profoundly limited oral bioavailability (approximately 20-25%) due to its extensive efflux by intestinal P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) transporters. These efflux pumps, densely expressed at the apical membrane of enterocytes, actively restrict lopinavir absorption by secreting it back into the intestinal lumen after minimal uptake [1]. Consequently, high therapeutic doses are required, increasing risks of systemic toxicities and cellular damage [1]. Conventional efflux pump inhibitors like cyclosporine or verapamil demonstrate significant pharmacokinetic interactions and unacceptable safety profiles, as evidenced by vincristine neuropathy exacerbation and altered doxorubicin clearance [1].

The dipeptide prodrug approach represents an innovative strategy to circumvent efflux-mediated barriers by exploiting endogenous nutrient uptake transporters. Specifically, conjugation of histidine and leucine to lopinavir via ester and amide linkages transforms lopinavir into a substrate for peptide transporters (PepT1) and peptide/histidine transporters (PHT1), which are co-expressed with efflux pumps in intestinal epithelia [1] [4]. This transporter-mediated uptake provides a Trojan horse mechanism: the prodrug bypasses efflux recognition while maintaining the structural elements necessary for enzymatic reconversion to active lopinavir within target tissues. The selection of histidine as the N-terminal moiety is particularly strategic, as its imidazole side chain confers affinity for PHT1—a transporter with preferential expression in intestinal and brain tissues, offering potential for enhanced central nervous system delivery of antiretrovirals [1] [3].

Table 1: Limitations of Lopinavir and Rationale for Prodrug Design

Biological ChallengeConsequenceProdrug Solution
P-gp/MRP2 efflux dominanceLow intestinal absorption (20-25%)Circumvents efflux transporter recognition
High therapeutic dose requirementsSystemic and cellular toxicitiesEnhanced permeability reduces required dose
CYP3A4 metabolismVariable pharmacokineticsTransporter targeting avoids first-pass metabolism
Limited CNS penetrationViral sanctuariesPHT1 targeting may improve brain delivery

Synthetic Pathways for His-Leu-Lopinavir: Stepwise Condensation and Characterization

The synthesis of His-Leu-Lopinavir follows a meticulously designed two-step condensation protocol that preserves the stereochemical integrity of lopinavir while incorporating the dipeptide promoiety [1]. The initial step involves esterification of lopinavir's hydroxyl group with the carboxyl group of N-Boc-protected leucine under DCC (dicyclohexylcarbodiimide) activation and DMAP (4-dimethylaminopyridine) catalysis in dichloromethane. This 24-hour reaction yields the intermediate Boc-Leu-LPV, which undergoes silica gel chromatography purification using a 5% methanol/dichloromethane eluent system. Critical monitoring via thin-layer chromatography and liquid chromatography-tandem mass spectrometry ensures reaction completion and minimizes dipeptide or tripeptide byproducts [1].

The second step employs amide bond formation between the N-terminal of leucine and the carboxyl group of N-Boc-histidine. Boc-His-OH undergoes DCC activation to form an O-acylisourea intermediate, which subsequently reacts with the deprotected amine of Leu-LPV in the presence of triethylamine. Following 24-hour stirring, the product Boc-His-Leu-LPV is purified similarly. Final deprotection of the Boc group uses 60% trifluoroacetic acid in dichloromethane, liberating the free amine of histidine essential for transporter recognition [1].

Structural characterization employs orthogonal analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (¹H-NMR): Confirms ester and amide bond formation through characteristic downfield shifts of the α-protons in leucine (δ 4.2–4.5 ppm) and histidine (δ 4.0–4.3 ppm), alongside the disappearance of lopinavir’s hydroxyl proton signal [1].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Validates molecular mass (906.54 Da) via electrospray ionization ([M+H]⁺ m/z 907.54) and ensures >98% purity through reverse-phase chromatography [1] [3].

Table 2: Synthetic Parameters and Characterization of His-Leu-Lopinavir

Synthetic StepReagents/ConditionsKey Analytical Metrics
Leu-LPV synthesisLopinavir, Boc-Leu-OH, DCC/DMAP, DCM, 24hTLC Rf = 0.6 (5% MeOH/DCM); LCMS [M+H]⁺ m/z 712.4
His-Leu-LPV couplingBoc-His-OH, DCC, Boc-Leu-LPV, TEA, DCM, 24hTLC Rf = 0.4 (5% MeOH/DCM); LCMS [M+H]⁺ m/z 1007.6 (Boc-protected)
Boc deprotection60% TFA/DCM, 2h¹H-NMR loss of t-butyl (δ 1.4 ppm); LCMS [M+H]⁺ m/z 907.5

Role of Histidine-Leucine Motif in Enhancing Transporter-Mediated Uptake

The histidine-leucine dipeptide moiety functions as a molecular key, unlocking solute carrier (SLC) transporters that efficiently shuttle the prodrug across intestinal barriers. Competitive inhibition assays using radiolabeled substrates demonstrate this mechanism unequivocally: His-Leu-Lopinavir reduces [³H]-GlySar (a PepT1 substrate) uptake by 30% in Caco-2 monolayers, confirming engagement with the peptide transporter [1]. Crucially, it also diminishes [³H]-L-histidine transport by 30%, providing direct evidence for PHT1 involvement—a transporter with high affinity for histidine-containing dipeptides [1]. This dual-transporter targeting is pharmacologically significant because PepT1 and PHT1 exhibit complementary expression patterns along the gastrointestinal tract and distinct kinetic properties, broadening the absorption window.

Transwell permeability studies in transfected cell lines provide quantitative evidence for efflux circumvention. In MDCKII-MDR1 (P-gp-overexpressing) cells, His-Leu-Lopinavir demonstrates a 4.2-fold higher apical-to-basolateral permeability coefficient (Papp = 18.7 × 10⁻⁶ cm/s) compared to unmodified lopinavir (Papp = 4.4 × 10⁻⁶ cm/s) [1]. Similarly, in MDCKII-MRP2 cells, the prodrug’s permeability increases 3.8-fold. Critically, this enhanced flux occurs without P-gp inhibitors like GF120918, indicating fundamentally altered transporter affinity rather than merely suppressed efflux [1].

The prodrug’s physicochemical properties underpin its improved absorption:

  • Aqueous Solubility: His-Leu-Lopinavir exhibits 5-fold greater solubility (42.5 µM) versus lopinavir (8.5 µM) at pH 6.5, attributable to the ionizable imidazole group of histidine (pKa ≈ 6.0) and the terminal amine [1] [3].
  • Lipophilicity: Despite increased molecular weight (906.54 g/mol vs. 628.80 g/mol for lopinavir), the prodrug’s calculated log P (cLogP = 6.03) remains favorable for passive diffusion, as the dipeptide’s polar groups balance lopinavir’s hydrophobicity [3].
  • Hydrogen Bonding: Though polar surface area increases to 209.87 Ų, transporter-mediated uptake overcomes limitations typically imposed by this parameter [3].

Comparative Analysis of Prodrug Activation Mechanisms in Targeted Tissues

His-Leu-Lopinavir liberation relies on sequential enzymatic hydrolysis, differentiating it from ester-only prodrugs that generate the active drug in a single step. Incubation with Caco-2 cell homogenates—mimicking intestinal enterocyte enzymes—reveals a two-step activation pathway: initial carboxylesterase-mediated cleavage of the leucine-lopinavir ester bond yields Leu-LPV, followed by aminopeptidase-mediated hydrolysis of the histidine-leucine amide bond to release active lopinavir [1]. This stepwise deconjugation provides pharmacokinetic advantages by delaying premature systemic release and potentially reducing hepatic first-pass metabolism.

The activation profile contrasts sharply with traditional antiviral prodrugs:

  • Valacyclovir (valine-ester of acyclovir): Relies solely on esterase cleavage, generating acyclovir rapidly but indiscriminately in plasma and liver [5].
  • Tenofovir Alafenamide: Requires cathepsin A hydrolysis in lymphocytes for targeted activation, but exhibits negligible intestinal conversion [5].His-Leu-Lopinavir’s dependence on both esterases and peptidases creates tissue-selective activation. Intestinal epithelium, rich in carboxylesterases (CES1, CES2) and membrane-bound aminopeptidases, favors substantial conversion during absorption, while systemic circulation shows slower hydrolysis due to lower peptidase activity [1] [5].

Table 3: Activation Kinetics of His-Leu-Lopinavir in Biological Matrices

Activation EnvironmentPrimary Enzyme(s)Half-life (t½)Major Metabolites
Intestinal homogenate (Caco-2)Carboxylesterase → Aminopeptidase45 min (initial ester cleavage)Leu-LPV → Lopinavir
PlasmaButyrylcholinesterase>180 minLeu-LPV (slow conversion to LPV)
Liver microsomesCYP3A4 (minor), Esterases120 minLopinavir, oxidative metabolites

This metabolic pathway minimizes systemic prodrug exposure while ensuring sustained lopinavir release. Crucially, the histidine-leucine dipeptide released during hydrolysis poses negligible toxicity, as amino acids serve as nutrients rather than xenobiotics [1] [5]. The design exemplifies rational prodrug engineering: leveraging ubiquitous enzymes for activation while exploiting transporter biology for targeted absorption—a dual strategy poised to overcome the multifaceted barriers limiting antiretroviral efficacy.

Properties

Product Name

His-Leu-lopinavir

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate

Molecular Formula

C51H70N8O7

Molecular Weight

907.1 g/mol

InChI

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1

InChI Key

CNRARJITWNMDCM-XGZCXRAPSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.